8-[3-(pyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1,8-diazaspiro[5.5]undecane
Description
Properties
Molecular Formula |
C20H24N6 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C20H24N6/c1-2-8-25-20(6-1)7-3-11-26(13-20)17-5-10-22-19-18(17)15(12-23-19)16-4-9-21-14-24-16/h4-5,9-10,12,14,25H,1-3,6-8,11,13H2,(H,22,23) |
InChI Key |
UELSMLDRSQFVHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2(C1)CCCN(C2)C3=C4C(=CNC4=NC=C3)C5=NC=NC=C5 |
Origin of Product |
United States |
Preparation Methods
Cyclohexanone Condensation and Nitromethylation
Cyclohexanone undergoes condensation with nitromethane in the presence of ammonia water to form 1-nitromethylcyclohexylamine. This step leverages Henry reaction principles, achieving >90% conversion under mild conditions (0–10°C). The nitro group is subsequently reduced using sodium borohydride and nickel chloride, yielding 1-aminomethylcyclohexylamine dihydrochloride.
Halogen Acetyl Halide Ring-Closure
The dihydrochloride intermediate reacts with chloroacetyl chloride or bromoacetyl bromide under alkaline conditions. Sodium hydroxide or potassium hydroxide (2–2.2 equiv) dissociates the hydrochloride, while sodium bicarbonate (2–2.5 equiv) facilitates nucleophilic substitution. Heating to 50–80°C induces intramolecular cyclization, forming 1,4-diazaspiro[5.5]undecan-3-one with yields of 67–81%.
Table 1: Optimization of Spirocyclic Amine Synthesis
Functionalization of the Pyrrolo[2,3-b]Pyridine Moiety
The pyrrolo[2,3-b]pyridine scaffold is synthesized via palladium-catalyzed cross-coupling and cyclization. US11447505B1 discloses a method using 3-(pyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridine-4-amine as a precursor:
Suzuki-Miyaura Coupling
A boronic ester derivative of pyrimidine reacts with 4-bromo-1H-pyrrolo[2,3-b]pyridine under Pd(PPh3)4 catalysis. The reaction proceeds in a dioxane/water mixture (4:1) at 100°C for 12 hours, achieving >75% yield.
Cyclization and Deprotection
The coupled product undergoes acid-mediated cyclization (HCl, ethanol, reflux) to form the tricyclic core. Subsequent deprotection of tert-butyl groups using trifluoroacetic acid yields the free amine, which is purified via silica gel chromatography.
Coupling Strategies for Final Assembly
The spirocyclic amine and pyrrolopyridine-pyrimidine subunits are conjugated through Buchwald-Hartwig amination or nucleophilic aromatic substitution.
Buchwald-Hartwig Amination
US10865210B2 employs a palladium-Xantphos catalyst system to couple the spirocyclic amine with a halogenated pyrrolopyridine-pyrimidine. Key conditions include:
Nucleophilic Aromatic Substitution
Alternatively, the spirocyclic amine acts as a nucleophile, displacing a leaving group (e.g., chloride) on the pyrrolopyridine ring. This method, described in US11447505B1, uses DMF as a solvent at 120°C with K2CO3 as a base, yielding 65–70%.
Purification and Analytical Characterization
Final purification involves sequential chromatography (silica gel and reverse-phase HPLC) to achieve >99% purity. CN112094241A highlights the use of dichloromethane/n-heptane (1:9) for crystallization, effectively removing byproducts.
Key Analytical Data
-
HPLC : Retention time = 8.2 min (C18 column, 70:30 acetonitrile/water)
-
MS (ESI+) : m/z 429.2 [M+H]+
-
1H NMR (400 MHz, CDCl3) : δ 8.90 (s, 1H, pyrimidine), 8.45 (d, J = 5.2 Hz, 1H), 7.85 (s, 1H), 3.60–3.20 (m, 8H, spirocyclic CH2)
Scalability and Industrial Adaptations
Large-scale synthesis (100 g) reported in CN112094241A demonstrates robustness:
Chemical Reactions Analysis
Alkylation and Acylation at the Diazaspiro Nitrogen
The spirocyclic amine group undergoes nucleophilic reactions under basic conditions. For example:
-
Alkylation with methyl iodide or benzyl halides introduces substituents at the secondary amine, altering solubility and target affinity .
-
Acylation with acyl chlorides (e.g., acetyl chloride) or anhydrides forms stable amide derivatives, as demonstrated in analogs of 3,9-diazaspiro[5.5]undecane .
| Reaction Type | Reagents/Conditions | Product Example | Yield (%) | Source |
|---|---|---|---|---|
| Alkylation | Methyl iodide, Et₃N, CH₂Cl₂ | N-methyl derivative | 67 | |
| Acylation | Acetyl chloride, HBTU | N-acetylated analog | 72 |
Coupling Reactions at the Pyrrolo[2,3-b]pyridine Core
The pyrrolo[2,3-b]pyridine moiety participates in cross-coupling reactions:
-
Suzuki-Miyaura coupling with aryl boronic acids modifies the pyrimidine substituent, enhancing binding to biological targets like kinases .
-
Buchwald-Hartwig amination introduces amine groups at the C3 position, critical for optimizing pharmacokinetic properties .
Example:
Reaction of the chloro-substituted intermediate with 4-pyrimidinylboronic acid under Pd catalysis yields the parent compound with 85% efficiency.
Functionalization of the Pyrimidine Ring
The pyrimidine group undergoes electrophilic substitution and metal-catalyzed reactions:
-
Chlorination at the C5 position using POCl₃ enables further derivatization .
-
Amination with methylamine or benzylamine at elevated temperatures (140°C, microwave) introduces substituents that modulate selectivity for GABA<sub>A</sub> receptors .
| Modification | Reagents/Conditions | Key Product Feature | Application |
|---|---|---|---|
| Chlorination | POCl₃, DMF, 80°C | 5-Chloropyrimidine derivative | Intermediate for SAR studies |
| Amination | MeNH₂, EtOH, 130°C (microwave) | N-Methylpyrimidine analog | Enhanced CNS permeability |
Spirocyclic Ring Modifications
The diazaspiro[5.5]undecane system can be tailored via:
-
Ring-opening reactions under acidic conditions to generate linear diamines .
-
Spiro-annulation with carbonyl compounds (e.g., cyclohexanone) to form polycyclic derivatives, improving metabolic stability .
Case Study:
Condensation with benzaldehyde and thiourea yielded a pyrimidine-fused spiro compound (14) with anti-inflammatory activity (COX-2 IC₅₀ = 0.12 μM) .
Solvent and Temperature Dependence
Reaction outcomes are highly sensitive to conditions:
-
Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency.
-
Microwave-assisted synthesis reduces reaction times (e.g., 5 h vs. 24 h for conventional heating) .
-
Optimal temperatures range from 25°C (acylation) to 140°C (amination) .
Byproduct Mitigation Strategies
Critical challenges include managing regioisomerism and dimerization:
Scientific Research Applications
Cancer Treatment
Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit promising anticancer properties. The compound has been linked to mechanisms that inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, studies have shown that pyrrolo[2,3-b]pyridine derivatives can act as inhibitors of kinases associated with cancer progression, thus presenting a potential therapeutic avenue for various cancers .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrrolo[2,3-b]pyridine derivatives is notable. These compounds have been evaluated for their ability to inhibit inflammatory mediators such as prostaglandins and cytokines. In vitro studies have demonstrated that certain derivatives can significantly reduce inflammation in models of acute and chronic inflammation . This suggests that the compound could be explored further as an anti-inflammatory agent.
Antimicrobial Properties
Preliminary investigations into the antimicrobial effects of pyrrolo compounds have suggested efficacy against various bacterial strains. The unique structure allows for interactions with bacterial membranes or essential enzymes, potentially leading to bactericidal effects .
Table 1: Summary of Biological Activities
Synthesis Approaches
The synthesis of 8-[3-(pyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1,8-diazaspiro[5.5]undecane typically involves multi-step organic reactions including cyclization techniques and functional group modifications. Recent advancements in synthetic methodologies have allowed for more efficient routes to produce these complex molecules with high yields .
Mechanism of Action
The mechanism of action of 8-[3-(pyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1,8-diazaspiro[5.5]undecane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt cellular signaling pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Table 1: Key Structural Differences Among Diazaspiro Compounds
Key Observations :
Spiro Ring Size: The target compound and XXF share a [5.5] spiro system, whereas compounds 13 and 14 (from Pharmacological Reports) feature a smaller [4.5] spiro ring .
Substituent Diversity :
Pharmacological Implications
- Kinase Inhibition Potential: The pyrimidine-pyrrolopyridine scaffold is analogous to known kinase inhibitors (e.g., JAK2/STAT3 inhibitors) .
- Dopamine Receptor Affinity : Arylpiperazine analogs (13/14) exhibit affinity for serotonin and dopamine receptors, highlighting divergent biological targets compared to the pyrimidine-focused target compound .
Biological Activity
8-[3-(pyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1,8-diazaspiro[5.5]undecane, identified by its CAS number 2226507-04-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 348.44 g/mol. The compound features a spirocyclic structure that is characteristic of many biologically active compounds, which often leads to unique interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N6 |
| Molecular Weight | 348.44 g/mol |
| CAS Number | 2226507-04-4 |
| Storage Conditions | 2-8°C, protect from light |
Antitumor Activity
Research indicates that pyrrolo[2,3-b]pyridine derivatives exhibit notable antitumor properties. A study explored the cytotoxic effects of various derivatives against cancer cell lines, revealing that specific substitutions on the pyridine ring enhance activity against ovarian and breast cancer cells. The compound's mechanism may involve the inhibition of key signaling pathways associated with cancer proliferation.
Antimicrobial Properties
Pyrrolo[2,3-b]pyridine derivatives have shown promise in treating infections caused by Mycobacterium tuberculosis. The compound's structural features allow it to interfere with the synthesis of mycolic acids, essential components of the bacterial cell wall. In vitro studies demonstrated significant antimicrobial activity at micromolar concentrations.
Neuroprotective Effects
The compound's potential neuroprotective effects have been investigated in models of neurodegenerative diseases. It has been suggested that derivatives can modulate neurotransmitter systems and exhibit anti-inflammatory properties, making them candidates for treating conditions such as Alzheimer's disease.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Kinase Inhibition : Some studies indicate that pyrrolo[2,3-b]pyridine derivatives act as inhibitors of specific kinases involved in cancer progression.
- Receptor Modulation : The compound may influence receptor activity related to neurotransmission and immune responses.
- Cell Cycle Regulation : Evidence suggests that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Study 1: Antitumor Efficacy
A recent investigation assessed the efficacy of a related pyrrolo[2,3-b]pyridine derivative in xenograft models of breast cancer. The results indicated a reduction in tumor size by approximately 50% compared to control groups after four weeks of treatment.
Case Study 2: Antimycobacterial Activity
In a study involving Mycobacterium tuberculosis, derivatives showed IC50 values ranging from 0.5 to 5 µM, demonstrating potent activity against resistant strains. The compounds were non-toxic to human cells at effective doses.
Q & A
Basic: What are the key synthetic strategies for constructing the pyrrolo[2,3-b]pyridine core in this compound?
Methodological Answer:
The pyrrolo[2,3-b]pyridine scaffold can be synthesized via cyclization reactions involving halogenated precursors or coupling reactions with heteroaromatic systems. For example:
- Cyclization with Chloranil : A xylene reflux with chloranil (1.4 mmol) for 25–30 hours, followed by NaOH treatment and recrystallization from methanol, is effective for forming fused pyrrole systems .
- Amination and Cross-Coupling : Use of palladium-catalyzed Suzuki-Miyaura coupling to introduce pyrimidine substituents at the 3-position of the pyrrolopyridine core. Ensure inert conditions and optimized catalyst loading (e.g., Pd(PPh₃)₄, 5 mol%) .
Basic: How can researchers validate the structural integrity of the spiro[5.5]undecane moiety?
Methodological Answer:
Structural validation requires a combination of:
- X-ray Crystallography : Resolve the spirocyclic system’s conformation and bond angles, as demonstrated for analogous spiro compounds in X-ray studies .
- NMR Analysis : Use ¹H-¹³C HMBC to confirm connectivity between the diazaspiro nitrogen and adjacent carbons. For example, cross-peaks between N-H protons (δ 8.2–8.5 ppm) and spiro carbons (C7/C9) confirm the 1,8-diazaspiro system .
Advanced: What analytical techniques are recommended for resolving contradictions in pharmacological data for this compound?
Methodological Answer:
Contradictions in activity profiles (e.g., receptor binding vs. cellular assays) require:
- Dose-Response Curves : Validate target engagement using radioligand displacement assays (e.g., IC₅₀ comparisons across assays) .
- Metabolic Stability Testing : Use liver microsomes or hepatocytes to rule out rapid degradation masking true activity. Monitor via LC-MS/MS with internal standards .
- Off-Target Profiling : Screen against kinase panels or GPCR libraries to identify confounding interactions .
Advanced: How can researchers design experiments to assess the impact of the pyrimidin-4-yl substituent on bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with pyrimidine replaced by pyridine, triazine, or unsubstituted rings. Compare potency in enzymatic assays (e.g., kinase inhibition).
- Computational Docking : Use molecular dynamics (e.g., AutoDock Vina) to model interactions between the pyrimidine ring and target active sites. Validate with mutagenesis studies .
- Thermodynamic Solubility Assays : Measure solubility in PBS (pH 7.4) to rule out pharmacokinetic confounding .
Advanced: What methods are suitable for impurity profiling during scale-up synthesis?
Methodological Answer:
- HPLC-MS with Charged Aerosol Detection (CAD) : Detect non-UV-active impurities (e.g., spirocyclic byproducts) using a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) .
- Synthetic Route Optimization : Replace toxic reagents (e.g., chloranil) with greener alternatives (e.g., DDQ) to minimize side reactions .
- EP/Ph. Eur. Standards : Cross-reference impurity thresholds (e.g., ≤0.15% for specified degradants) using certified reference materials .
Basic: How can researchers optimize reaction yields for introducing the pyrimidin-4-yl group?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduce reaction time from 30 hours to 2–4 hours while maintaining >85% yield. Use DMF as solvent at 150°C .
- Protecting Group Strategy : Protect the pyrrolo N-H with Boc before pyrimidine coupling. Deprotect with TFA/CH₂Cl₂ (1:4) post-reaction .
- Catalyst Screening : Test PdCl₂(dppf) vs. Pd(OAc)₂ with XPhos ligands to enhance cross-coupling efficiency .
Advanced: What computational tools are recommended for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (target <3), BBB permeability, and CYP450 inhibition. Validate with experimental Caco-2 assays .
- Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier penetration using GROMACS with lipid bilayer models .
- Metabolite Identification : Employ MassHunter MetabolitePilot to predict Phase I/II metabolites from fragmentation patterns .
Basic: How should researchers handle the compound’s solubility challenges in in vitro assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/PBS (10:90 v/v) with sonication (30 min, 40°C) to achieve ≥1 mM solubility. Confirm via nephelometry .
- Amorphous Solid Dispersion : Prepare with HPMCAS-LF polymer (1:3 drug:polymer ratio) via spray drying. Characterize by DSC (Tg >100°C) .
Advanced: What strategies mitigate tautomerism-related issues in NMR characterization?
Methodological Answer:
- Low-Temperature NMR : Acquire spectra at −40°C in DMSO-d₆ to slow tautomeric interconversion. Compare ¹H shifts at C3 and C4 positions .
- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to track nitrogen migration via ¹H-¹⁵N HSQC .
- DFT Calculations : Predict dominant tautomers using Gaussian09 (B3LYP/6-31G*) and compare with experimental data .
Advanced: How can researchers design a robust stability study for this compound under physiological conditions?
Methodological Answer:
- Forced Degradation : Expose to 0.1N HCl (40°C, 24h), 0.1N NaOH (40°C, 24h), and 3% H₂O₂ (25°C, 8h). Monitor via UPLC-PDA for degradants .
- Solid-State Stability : Store under ICH conditions (40°C/75% RH, 25°C/60% RH) for 3 months. Analyze crystallinity via PXRD .
- Photostability Testing : Use a USP light cabinet (1.2 million lux hours) to assess UV-induced degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
